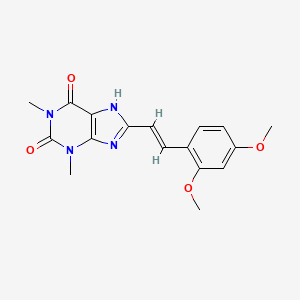

(E)-8-(2,4-Dimethoxystyryl)theophylline

Description

(E)-8-(2,4-Dimethoxystyryl)theophylline is a synthetic xanthine derivative structurally derived from theophylline (1,3-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist. The compound features a styryl group substituted with 2,4-dimethoxy phenyl rings at the 8-position of the theophylline core. This modification enhances its selectivity and binding affinity toward adenosine receptors, particularly the A2A subtype, which is implicated in neuroprotection and neurodegenerative disorders .

Properties

CAS No. |

155271-20-8 |

|---|---|

Molecular Formula |

C17H18N4O4 |

Molecular Weight |

342.35 g/mol |

IUPAC Name |

8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C17H18N4O4/c1-20-15-14(16(22)21(2)17(20)23)18-13(19-15)8-6-10-5-7-11(24-3)9-12(10)25-4/h5-9H,1-4H3,(H,18,19)/b8-6+ |

InChI Key |

JZZLWOPNACLOML-SOFGYWHQSA-N |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,4-Dimethoxystyryl)theophylline typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the Wittig reaction, where theophylline is reacted with a phosphonium ylide derived from 2,4-dimethoxybenzaldehyde. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of (E)-8-(2,4-Dimethoxystyryl)theophylline may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,4-Dimethoxystyryl)theophylline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.

Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Explored for its potential therapeutic effects in respiratory diseases and as a central nervous system stimulant.

Mechanism of Action

The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can increase the levels of cyclic AMP (cAMP) in cells, leading to various physiological effects such as bronchodilation and central nervous system stimulation.

Comparison with Similar Compounds

Research Findings and Implications

- Neuroprotection : Styryl-xanthines like istradefylline demonstrate that A2A antagonism mitigates neuroinflammation and excitotoxicity in Parkinson’s and Alzheimer’s models . The 2,4-dimethoxy variant may offer similar benefits but requires validation.

- Metabolism : Theophylline derivatives are metabolized via cytochrome P450 (CYP1A2), but bulky substituents like styryl groups may alter metabolic pathways, improving half-life .

Biological Activity

(E)-8-(2,4-Dimethoxystyryl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of (E)-8-(2,4-Dimethoxystyryl)theophylline, supported by relevant research findings and data.

Chemical Structure and Properties

(E)-8-(2,4-Dimethoxystyryl)theophylline can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 288.30 g/mol

The compound features a theophylline backbone with a dimethoxystyryl substituent at the 8-position, which is crucial for its biological activity.

1. Anti-inflammatory Effects

Research indicates that (E)-8-(2,4-Dimethoxystyryl)theophylline exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. A study demonstrated that this compound reduced inflammation in lipopolysaccharide (LPS)-induced macrophages by modulating the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

2. Antioxidant Activity

The antioxidant capacity of (E)-8-(2,4-Dimethoxystyryl)theophylline has been evaluated through various assays. It was found to scavenge free radicals effectively and protect cellular components from oxidative stress. In vitro studies showed that this compound increased the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, suggesting its potential in mitigating oxidative damage .

3. Neuroprotective Effects

The neuroprotective potential of (E)-8-(2,4-Dimethoxystyryl)theophylline has been highlighted in several studies. It demonstrated protective effects against neuronal cell death induced by excitotoxicity and oxidative stress in cultured neurons. The mechanism involves inhibition of apoptosis pathways and enhancement of neurotrophic factor signaling .

4. Cognitive Enhancement

Preliminary research suggests that (E)-8-(2,4-Dimethoxystyryl)theophylline may enhance cognitive functions. In animal models, it was observed to improve memory retention and learning abilities through modulation of adenosine receptors and increased release of neurotransmitters such as dopamine and acetylcholine .

Data Summary

The following table summarizes key findings related to the biological activities of (E)-8-(2,4-Dimethoxystyryl)theophylline:

Case Studies

Several case studies have explored the effects of (E)-8-(2,4-Dimethoxystyryl)theophylline in different contexts:

- Case Study 1 : A study on LPS-induced inflammation in mice showed that administration of (E)-8-(2,4-Dimethoxystyryl)theophylline significantly reduced serum levels of inflammatory markers compared to control groups.

- Case Study 2 : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in improved survival rates and preserved cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.